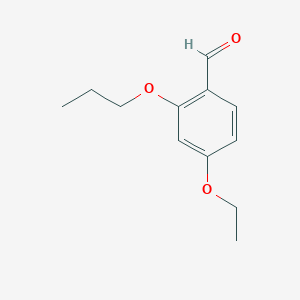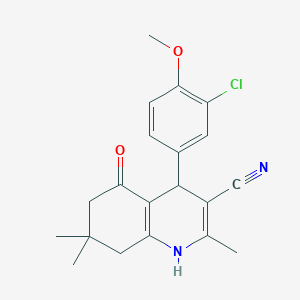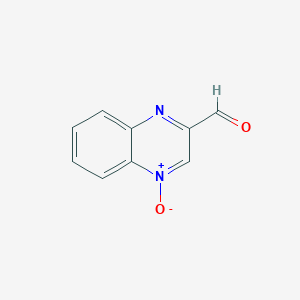![molecular formula C23H31NO B11998377 (E)-N-(4-Methylphenyl)-1-[4-(nonyloxy)phenyl]methanimine CAS No. 6038-18-2](/img/structure/B11998377.png)
(E)-N-(4-Methylphenyl)-1-[4-(nonyloxy)phenyl]methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-NONYLOXY-BENZYLIDENE)-P-TOLYL-AMINE is an organic compound known for its unique chemical structure and properties. It is a Schiff base derivative, which is formed by the condensation of an aldehyde or ketone with a primary amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-NONYLOXY-BENZYLIDENE)-P-TOLYL-AMINE typically involves the reaction of 4-nonyloxybenzaldehyde with p-toluidine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for (4-NONYLOXY-BENZYLIDENE)-P-TOLYL-AMINE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(4-NONYLOXY-BENZYLIDENE)-P-TOLYL-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
(4-NONYLOXY-BENZYLIDENE)-P-TOLYL-AMINE has several scientific research applications:
Liquid Crystal Technology: The compound exhibits liquid crystal properties, making it useful in the development of advanced display technologies.
Fire-Retardant Materials: It has been studied for its potential use in fire-retardant materials due to its thermal stability and flame-retardant properties.
Chemical Sensors: The compound’s sensitivity to environmental changes makes it suitable for use in chemical sensors.
Mechanism of Action
The mechanism of action of (4-NONYLOXY-BENZYLIDENE)-P-TOLYL-AMINE involves its interaction with specific molecular targets and pathways. For instance, in liquid crystal applications, the compound aligns itself in response to electric or magnetic fields, altering its optical properties. In fire-retardant applications, it may act by forming a protective char layer that inhibits combustion .
Comparison with Similar Compounds
Similar Compounds
(4-NONYLOXY-BENZYLIDENE)-2-THIOXO-THIAZOLIDIN-4-ONE: Another Schiff base derivative with similar liquid crystal and fire-retardant properties.
(E)-ETHYL 4-((4-(NONYLOXY)BENZYLIDENE)AMINO)BENZOATE: A related compound with comparable chemical and physical properties.
Uniqueness
(4-NONYLOXY-BENZYLIDENE)-P-TOLYL-AMINE is unique due to its specific combination of nonyloxy and p-tolyl groups, which confer distinct liquid crystal behavior and fire-retardant properties. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
6038-18-2 |
|---|---|
Molecular Formula |
C23H31NO |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1-(4-nonoxyphenyl)methanimine |
InChI |
InChI=1S/C23H31NO/c1-3-4-5-6-7-8-9-18-25-23-16-12-21(13-17-23)19-24-22-14-10-20(2)11-15-22/h10-17,19H,3-9,18H2,1-2H3 |
InChI Key |
FVQUWCQPENLSTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11998297.png)
![2-methoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11998311.png)


![2-fluoro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11998325.png)








![4-[(E)-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11998391.png)
